molecular formula C24H23N5 B11317379 7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11317379
M. Wt: 381.5 g/mol
InChI Key: XVGNRWGGOODIIX-UHFFFAOYSA-N
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Description

7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It features a fused ring system that includes pyrrolo, triazolo, and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and hydrazines can be reacted to form intermediate compounds, which are then cyclized to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and improve efficiency . Additionally, the use of catalysts and specific reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves inhibition of specific kinases, such as CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound interacts with the active site of the kinase through hydrogen bonding and hydrophobic interactions, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern and the combination of pyrrolo, triazolo, and pyrimidine rings. This unique structure contributes to its potent biological activity and specificity as a kinase inhibitor .

Properties

Molecular Formula

C24H23N5

Molecular Weight

381.5 g/mol

IUPAC Name

10-(3,4-dimethylphenyl)-11,12-dimethyl-4-(4-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C24H23N5/c1-14-6-9-19(10-7-14)22-26-24-21-17(4)18(5)29(23(21)25-13-28(24)27-22)20-11-8-15(2)16(3)12-20/h6-13H,1-5H3

InChI Key

XVGNRWGGOODIIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=CC(=C(C=C5)C)C)C)C

Origin of Product

United States

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